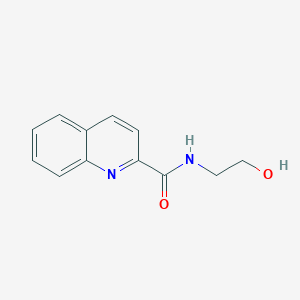
N-(2-hydroxyethyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)quinoline-2-carboxamide is a chemical compound with the molecular formula C12H12N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound, and a carboxamide group attached to a hydroxyethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxyethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline carboxamides .
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)quinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
Comparación Con Compuestos Similares
N-(2-hydroxyethyl)quinoline-2-carboxamide can be compared with other similar compounds, such as:
Quinoline-2-carboxamide: Lacks the hydroxyethyl substituent, which may affect its solubility and biological activity.
N-(2-hydroxyethyl)quinoline-4-carboxamide: The position of the carboxamide group on the quinoline ring can influence the compound’s reactivity and interactions with molecular targets.
N-(2-hydroxyethyl)isoquinoline-2-carboxamide: The isoquinoline ring system differs from the quinoline ring, potentially leading to different biological activities and applications.
This compound stands out due to its unique combination of a quinoline ring and a hydroxyethyl carboxamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c15-8-7-13-12(16)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,15H,7-8H2,(H,13,16) |
Clave InChI |
BAXYQZOAKNTLQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















